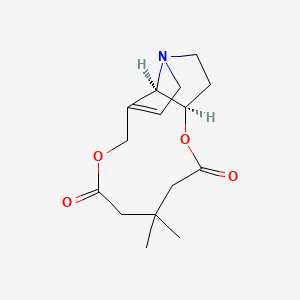
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the compound’s ring structures, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- may involve biotransformation processes, where microorganisms are used to convert precursor molecules into the target compound. This method is advantageous due to its efficiency and environmentally friendly nature. Additionally, chemical synthesis methods are employed, which may include the use of advanced techniques like flow chemistry to optimize production.
Chemical Reactions Analysis
Types of Reactions
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.
Scientific Research Applications
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and activity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Androstenedione: An endogenous weak androgen steroid hormone.
Trendione: An androgen prohormone and metabolite of the anabolic steroid trenbolone.
Uniqueness
17,19,20-Trinorcrotalanan-11,15-dione, 13-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
74612-20-7 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(1R,16R)-5,5-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C15H21NO4/c1-15(2)7-12(17)19-9-10-3-5-16-6-4-11(14(10)16)20-13(18)8-15/h3,11,14H,4-9H2,1-2H3/t11-,14-/m1/s1 |
InChI Key |
NVUCWTWWIQCWMG-BXUZGUMPSA-N |
Isomeric SMILES |
CC1(CC(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1)C |
Canonical SMILES |
CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



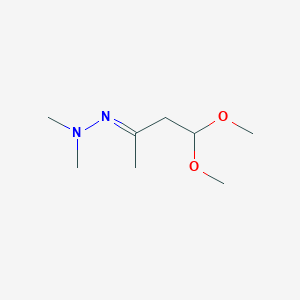
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
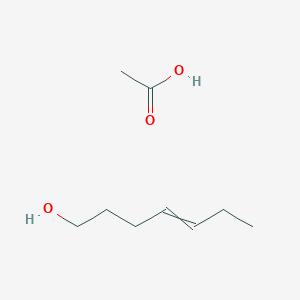
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
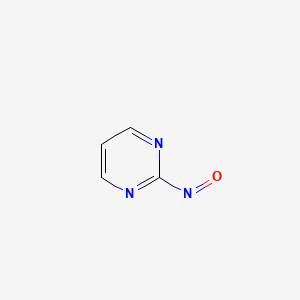
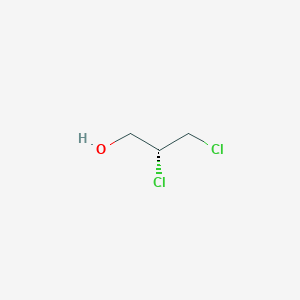

![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)


![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)

